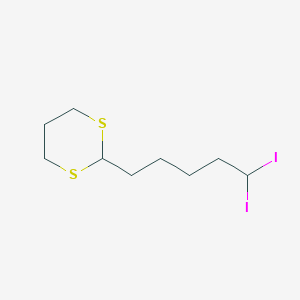
2-(5,5-Diiodopentyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Diiodopentyl)-1,3-dithiane is an organosulfur compound featuring a dithiane ring substituted with a diiodopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Diiodopentyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 1,5-diiodopentane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through a nucleophilic substitution mechanism, where the dithiane ring attacks the diiodopentane, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(5,5-Diiodopentyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The diiodopentyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, sodium hydride, tetrahydrofuran as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-(5,5-Diiodopentyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(5,5-Diiodopentyl)-1,3-dithiane involves its ability to undergo various chemical transformations. The dithiane ring can act as a nucleophile, participating in substitution reactions. The diiodopentyl group can also undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of suitable reagents and conditions, allowing the compound to exert its effects through the formation of new chemical bonds.
Comparison with Similar Compounds
- 5,5-Diiodo-2,2-bithiophene
- 5,5-Diiodo-2,2-dimethylbiphenyl
Comparison: 2-(5,5-Diiodopentyl)-1,3-dithiane is unique due to the presence of both a dithiane ring and a diiodopentyl group This combination imparts distinct chemical properties, making it a versatile compound for various applications
Properties
CAS No. |
823180-32-1 |
|---|---|
Molecular Formula |
C9H16I2S2 |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
2-(5,5-diiodopentyl)-1,3-dithiane |
InChI |
InChI=1S/C9H16I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h8-9H,1-7H2 |
InChI Key |
FQRNLDJXMPXWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCCC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



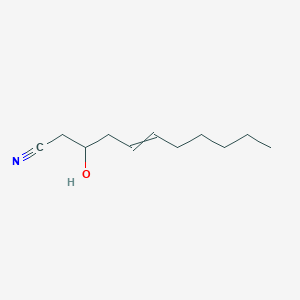

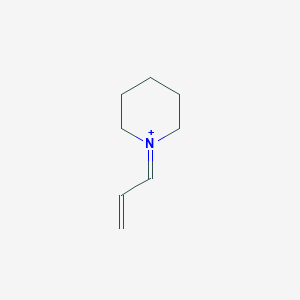
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)

![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
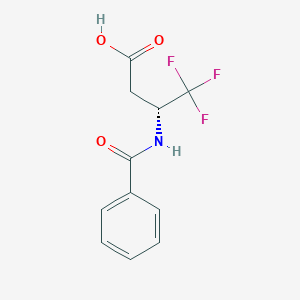
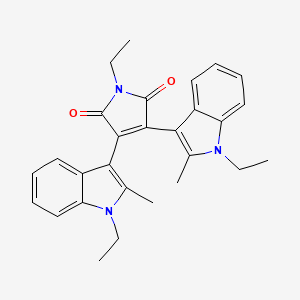
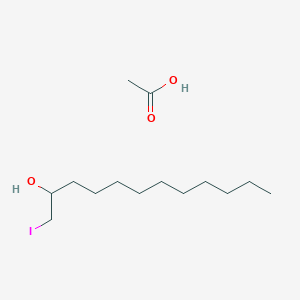
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
